
Phenanthren-4-ol
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthren-4-ol can be achieved through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with reagents such as chromic acid or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of phenanthrene. This process typically employs catalysts like vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) to facilitate the selective hydroxylation of phenanthrene .
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can yield 4-hydroxy-9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of halogenated or sulfonated derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas with a catalyst such as Raney nickel.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 4-Hydroxy-9,10-dihydrophenanthrene.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Anti-inflammatory Properties
Phenanthren-4-ol has been studied for its potential anti-inflammatory effects. A patent describes its ability to inhibit inflammatory factors by affecting the NF-kappa B and MAPK signaling pathways, suggesting its utility in treating diseases associated with inflammation such as type II diabetes and bronchial asthma. The compound demonstrated effective suppression of nitric oxide production in macrophages, indicating its role as a therapeutic agent in inflammatory conditions .
1.2 Antitumor Activity
Research on phenanthrene-based alkaloids, including this compound, has highlighted their anticancer properties. Studies indicate that derivatives exhibit potent cytotoxicity against various cancer cell lines, with specific modifications to the phenanthrene structure enhancing their efficacy. For instance, the presence of hydroxyl groups at specific positions on the phenanthrene skeleton significantly impacts their biological activity .
Natural Product Research
2.1 PDE5A1 Inhibition
This compound is a component of extracts from Eulophia macrobulbon, which has been identified as a natural inhibitor of phosphodiesterase type 5A1 (PDE5A1). This inhibition is crucial for developing treatments for erectile dysfunction. The extraction methods optimized for this compound have shown enhanced efficiency and selectivity, indicating promising clinical applications .
Chemical Synthesis and Derivatives
3.1 Synthesis Techniques
The synthesis of this compound involves various chemical transformations that can yield different derivatives with enhanced properties. For example, through specific reactions involving acid chlorides and subsequent cyclization processes, novel phenanthrene derivatives can be synthesized, which may exhibit improved biological activities compared to their parent compounds .
3.2 Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of phenanthrenes is vital for drug development. Modifications at specific positions on the phenanthrene structure can lead to significant changes in biological activity, making it a valuable scaffold for designing new therapeutic agents .
Data Tables and Case Studies
Mécanisme D'action
The mechanism of action of Phenanthren-4-ol involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the transient receptor potential melastatin (TRPM) 4 channels, which are involved in various physiological processes . By modulating these channels, this compound can affect smooth muscle contraction, neuronal activity, and other cellular functions .
Comparaison Avec Des Composés Similaires
9-Phenanthrenol: Another hydroxylated derivative of phenanthrene, differing in the position of the hydroxyl group.
2,6-Dimethoxy-4-phenanthrenol: A derivative with additional methoxy groups, which can alter its chemical properties and biological activities.
Uniqueness: Phenanthren-4-ol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. Its ability to selectively inhibit TRPM4 channels sets it apart from other similar compounds .
Activité Biologique
Phenanthren-4-ol, a polycyclic aromatic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including anticancer, neuroprotective, antioxidant, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a phenanthrene backbone with a hydroxyl group at the 4-position. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of phenanthrenes, including this compound. A notable study highlighted the cytotoxic effects of phenanthrenes isolated from Combretum caffrum, where compounds exhibited significant inhibition of murine P388 lymphocytic leukemia cell lines with IC50 values ranging from 2.0 to 2.8 µg/ml .
Table 1: Cytotoxic Activity of Phenanthrene Derivatives
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
This compound | A549 (lung carcinoma) | 7.7 |
Denbinobin | SK-OV-3 (ovarian adenocarcinoma) | 3.5 |
Lusianthridin | HL-60 (promyelocytic leukemia) | 0.11 |
The structure-activity relationship indicates that the presence of a hydroxyl group enhances the cytotoxic potential of these compounds .
Neuroprotective Effects
Recent research has identified neuroprotective properties associated with phenanthrene derivatives. For instance, a novel derivative demonstrated significant antioxidant activity in vitro using DPPH and reducing power assays . The study also evaluated acetylcholinesterase (AChE) inhibitory activity, crucial for treating neurodegenerative diseases like Alzheimer's. The derivative exhibited a higher inhibition rate compared to standard treatments, suggesting its potential as a therapeutic agent .
Antioxidant Activity
This compound has been shown to possess strong antioxidant properties. In vitro assays revealed its ability to scavenge free radicals effectively. The antioxidant activity was quantified using standard methods such as the DPPH assay, where this compound outperformed many conventional antioxidants .
Anti-inflammatory Properties
Research indicates that phenanthrene compounds exhibit anti-inflammatory effects by modulating various inflammatory pathways. A study focusing on natural phenanthrenes highlighted their potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . This suggests that this compound could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : In a study published in Phytochemistry, researchers isolated various phenanthrene derivatives from Dendrobium nobile and tested their cytotoxic effects against different cancer cell lines. The results indicated that specific derivatives showed promising anticancer activity, particularly against lung and ovarian cancers .
- Neuroprotective Evaluation : Another study assessed the neuroprotective effects of phenanthrene derivatives derived from Grewia tiliaefolia. The results indicated that these compounds could mitigate oxidative stress in neuronal cells, providing insights into their potential application in neurodegenerative disease therapies .
Propriétés
IUPAC Name |
phenanthren-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYIUXARJLHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227324 | |
Record name | 4-Hydroxyphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-86-7 | |
Record name | 4-Hydroxyphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7651-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenanthrenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenanthren-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED7OAK0P9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.